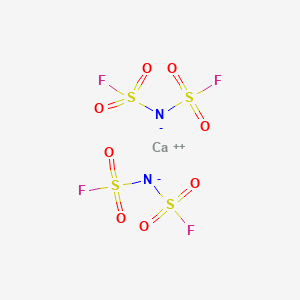
Calcium;bis(fluorosulfonyl)azanide
描述
Calcium;bis(fluorosulfonyl)azanide is an inorganic compound with the molecular formula Ca(FSO2)2N2. It is a white to almost white powder or crystalline substance that is highly soluble in water. This compound is known for its unique properties and is used in various scientific and industrial applications.
作用机制
Target of Action
Calcium Bis(fluorosulfonyl)imide, also known as calcium;bis(fluorosulfonyl)azanide, is primarily used in the field of electrochemistry . Its primary targets are the electrochemical cells where it acts as an electrolyte .
Mode of Action
The compound interacts with its targets by facilitating the movement of ions within the electrochemical cell . This ion movement is crucial for the functioning of the cell, as it enables the transfer of charge that drives the cell’s reactions .
Biochemical Pathways
It is known that the compound plays a role in the electrochemical reactions within the cell . These reactions are part of larger biochemical pathways that ultimately result in the production of electrical energy .
Result of Action
The primary result of Calcium Bis(fluorosulfonyl)imide’s action is the facilitation of charge transfer within electrochemical cells . This charge transfer is essential for the cell’s function, which is to convert chemical energy into electrical energy .
Action Environment
The action of Calcium Bis(fluorosulfonyl)imide can be influenced by various environmental factors. For instance, the compound’s efficacy as an electrolyte can be affected by the temperature and humidity of its environment . Additionally, the compound’s stability may be influenced by exposure to light or heat . Therefore, it is typically stored under inert gas at room temperature in a cool, dry place .
生化分析
Biochemical Properties
Calcium Bis(fluorosulfonyl)imide plays a significant role in biochemical reactions, particularly in the context of ionic liquids and electrolytes. It interacts with various enzymes, proteins, and other biomolecules, facilitating ion transport and enhancing the stability of biochemical systems . The compound’s interaction with enzymes such as ATPases and ion channels is crucial for maintaining cellular ion balance and energy metabolism . These interactions are primarily electrostatic, involving the binding of Calcium Bis(fluorosulfonyl)imide to charged regions on the biomolecules .
Cellular Effects
Calcium Bis(fluorosulfonyl)imide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules such as calcium ions, which play a pivotal role in cellular communication and function . The compound’s impact on gene expression involves the regulation of genes associated with ion transport and metabolic pathways . Additionally, Calcium Bis(fluorosulfonyl)imide affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of ATP .
Molecular Mechanism
The molecular mechanism of Calcium Bis(fluorosulfonyl)imide involves its interaction with biomolecules at the molecular level . The compound binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This binding can result in either inhibition or activation of the target biomolecules, depending on the nature of the interaction . For instance, Calcium Bis(fluorosulfonyl)imide can inhibit ATPase activity by binding to its active site, thereby reducing ATP hydrolysis . Conversely, it can activate ion channels by stabilizing their open conformation, enhancing ion transport across cellular membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium Bis(fluorosulfonyl)imide have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function . The compound is known for its stability under inert conditions, but it can degrade in the presence of moisture or acidic environments . Long-term studies have shown that prolonged exposure to Calcium Bis(fluorosulfonyl)imide can lead to changes in cellular ion balance and metabolic activity . These effects are time-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of Calcium Bis(fluorosulfonyl)imide vary with different dosages in animal models . At low doses, the compound has been observed to enhance ion transport and metabolic activity without causing significant toxicity . At high doses, Calcium Bis(fluorosulfonyl)imide can induce toxic effects, including cellular damage and disruption of ion homeostasis . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful .
Metabolic Pathways
Calcium Bis(fluorosulfonyl)imide is involved in various metabolic pathways, particularly those related to ion transport and energy metabolism . It interacts with enzymes such as ATPases and ion channels, influencing the flux of ions across cellular membranes and the production of ATP . The compound’s impact on metabolic pathways can lead to changes in metabolite levels and overall metabolic flux . These interactions are essential for maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of Calcium Bis(fluorosulfonyl)imide within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to interact with ion transporters, enhancing its uptake and distribution across cellular membranes . Additionally, Calcium Bis(fluorosulfonyl)imide can bind to proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and effectiveness .
Subcellular Localization
Calcium Bis(fluorosulfonyl)imide exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound is directed to particular cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on ion transport and metabolic processes . Targeting signals and post-translational modifications play a role in directing Calcium Bis(fluorosulfonyl)imide to these compartments . This subcellular localization is critical for the compound’s role in maintaining cellular ion balance and metabolic activity .
准备方法
Synthetic Routes and Reaction Conditions
Calcium;bis(fluorosulfonyl)azanide can be synthesized through several methods. One common method involves the reaction of calcium hydroxide with bis(fluorosulfonyl)amine in an aqueous medium. The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high purity and yield. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions
Calcium;bis(fluorosulfonyl)azanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonyl compounds.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, amine compounds, and substituted imides. These products have significant applications in different fields, including pharmaceuticals and materials science .
科学研究应用
Calcium;bis(fluorosulfonyl)azanide has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- Lithium Bis(fluorosulfonyl)imide
- Sodium Bis(fluorosulfonyl)imide
- Potassium Bis(fluorosulfonyl)imide
Uniqueness
Calcium;bis(fluorosulfonyl)azanide is unique due to its high solubility in water and its ability to form stable complexes with calcium ions. This makes it particularly useful in applications where calcium ions play a crucial role, such as in biological systems and calcium-based batteries .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
calcium;bis(fluorosulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2F2NO4S2/c;2*1-8(4,5)3-9(2,6)7/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFGCWDVDGWDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-](S(=O)(=O)F)S(=O)(=O)F.[N-](S(=O)(=O)F)S(=O)(=O)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaF4N2O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1906900-37-5 | |
| Record name | Calcium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the concentration of Calcium Bis(fluorosulfonyl)imide impact the performance of Ca-ion batteries?
A1: The research demonstrates that a higher concentration of Ca(FSI)2 in the electrolyte solution leads to improved performance in Ca-ion batteries. Specifically, a 3.5 m concentrated electrolyte significantly enhanced the capacity for anion intercalation within the graphite cathode. [] This improvement can be attributed to the increased availability of charge carriers, facilitating more efficient ion transport within the battery. Furthermore, the concentrated electrolyte enables reversible Ca2+ insertion in the organic anode, contributing to the overall enhanced capacity and cycling stability of the Ca-ion battery. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)



![4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol](/img/structure/B1484950.png)
![2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1484952.png)
![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)

![Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1484957.png)
![2-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1484958.png)
![4-[(3-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1484959.png)
![(1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B1484961.png)
